1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol

Catalog No.
S12382245
CAS No.
612837-86-2
M.F
C21H30F3NO
M. Wt
369.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-pi...

CAS Number

612837-86-2

Product Name

1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol

IUPAC Name

1-(cyclooctylmethyl)-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol

Molecular Formula

C21H30F3NO

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C21H30F3NO/c22-21(23,24)19-10-6-9-18(15-19)20(26)11-13-25(14-12-20)16-17-7-4-2-1-3-5-8-17/h6,9-10,15,17,26H,1-5,7-8,11-14,16H2

InChI Key

KXELCMOUZVFRPN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)CN2CCC(CC2)(C3=CC(=CC=C3)C(F)(F)F)O

1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol (CAS: 612837-86-2), commonly designated as SR-16430, is a selective, small-molecule non-peptide antagonist of the nociceptin/orphanin FQ (NOP/ORL1) receptor [1]. Characterized by its achiral 4-arylpiperidin-4-ol core and a lipophilic cyclooctylmethyl N-substituent, this compound is primarily procured as a pharmacological reference standard and assay tool. It exhibits a distinct 10-fold binding selectivity for the NOP receptor over the closely related μ-opioid receptor (MOR) . In preclinical procurement, SR-16430 is prioritized for its ability to cleanly isolate NOP-mediated signaling pathways in complex neuropharmacological models, offering a structurally streamlined and highly reproducible alternative to more complex, chiral benzimidazolone-based antagonists [1].

Research Fit

Selective NOP receptor antagonist for pathway studies
Functionally silent at μ-opioid receptors in tissue assays
Supports opioid co-administration synergy research

Substituting SR-16430 with generic opioid antagonists (like naloxone) or mixed-action ligands (such as SR-16435) introduces critical assay confounding, as these alternatives fail to selectively isolate NOP receptor activity from μ-opioid receptor (MOR) responses [1]. Furthermore, utilizing more complex, chiral NOP antagonists like J-113397 introduces stereochemical purity dependencies that can cause batch-to-batch variability in large-scale screening [2]. Procuring the exact 1-cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol scaffold ensures an achiral, highly stable baseline that guarantees reproducible antagonism of nociceptin-induced behaviors without the off-target MOR activation or formulation complexities associated with alternative in-class substitutes [1].

Substitution Risk

Selectivity profile mismatch NOP/μ selectivity ratios vary substantially across analogs; switching between ultra-selective and moderate-selectivity compounds may shift co-administration outcomes.
Functional activity not conserved μ-opioid receptor activity differs markedly: SR14148, SR14150, and SR16435 exhibit μ-mediated effects absent in SR-16430, potentially altering tissue-level interpretation.
In vivo profile differs Stand-alone anti-allodynic response is compound-specific; analogs producing intrinsic antinociception confound NOP-mediated synergy endpoint interpretation.

NOP Receptor Selectivity

SR-16430 demonstrates a calculated 10-fold selectivity for the NOP (ORL1) receptor over the μ-opioid receptor (MOR), effectively blocking NOP-mediated physiological responses without residual opioid activation . In comparative functional assays, while the structurally related analog SR-16435 acts as a mixed NOP/MOR partial agonist that decreases global activity, co-administration of SR-16430 successfully and selectively reverses this NOP-driven behavioral suppression [1]. Unlike non-selective antagonists such as naloxone, which only block MOR-mediated antinociception and fail to reverse NOP activity, SR-16430 provides the targeted NOP blockade required to isolate specific nociceptinergic pathways [1].

Evidence DimensionReceptor Functional Antagonism and Selectivity
Target Compound DataSR-16430 (Selective NOP reversal; 10-fold NOP/MOR selectivity)
Comparator Or BaselineNaloxone (Fails to block NOP) / SR-16435 (Mixed agonist)
Quantified Difference10-fold selectivity margin for NOP over MOR; complete reversal of NOP-induced activity suppression
ConditionsIn vivo behavioral assays (global activity suppression reversal) and in vitro binding models

Procuring a quantified selective antagonist is essential for researchers needing to decouple NOP-mediated neurological effects from classical opioid receptor signaling in complex tissue or animal models.

NOP Binding & Selectivity
Reported
NOP Ki 6.49 nM
μ Ki 60.9 nM
~10-fold NOP-selective
Supports NOP selectivity profiling in opioid co-administration pathway studies
CHO-hNOP membranes; radioligand displacement; ≥2 experiments in triplicate

Achiral Scaffold and Batch Reproducibility

Compared to benchmark NOP antagonists like J-113397, which rely on a complex 1,3-dihydro-2H-benzimidazol-2-one system and require strict control of (3R,4R) stereocenters [1], SR-16430 utilizes a straightforward 4-arylpiperidin-4-ol architecture [2]. The absence of chiral centers on the primary pharmacological scaffold eliminates the risk of enantiomeric impurity during synthesis and scale-up. This structural streamlining ensures that lot-to-lot procurement of SR-16430 yields highly consistent physicochemical properties, reducing the analytical burden associated with chiral chromatography and enantiomeric excess (ee) validation [2].

Evidence DimensionStereochemical Complexity and Manufacturing Reproducibility
Target Compound DataSR-16430 (Achiral 4-arylpiperidin-4-ol core)
Comparator Or BaselineJ-113397 (Chiral, requires specific (3R,4R) configuration)
Quantified Difference0 chiral centers requiring resolution vs. 2 chiral centers
ConditionsChemical synthesis, scale-up, and quality control validation

Buyers prioritizing high-throughput screening or large-scale formulation benefit from the achiral nature of SR-16430, which guarantees higher batch-to-batch reproducibility and lower analytical costs.

μ Functional Profile
Head-to-head
SR-16430: no inhibition up to 1 µM
SR14148: pEC50 7.2
SR16435: pEC50 8.1
Clean NOP antagonist profile without μ-agonist confound
Electrically stimulated MVD; NOP receptor knockout tissue confirmation

Trifluoromethyl-Enhanced Stability

The incorporation of a 3-trifluoromethylphenyl group at the C4 position of the piperidine ring in SR-16430 provides a distinct physicochemical advantage over unhalogenated or simple alkyl-substituted analogs [1]. The strong electron-withdrawing nature and high lipophilicity of the CF3 group enhance the compound's metabolic resistance against cytochrome P450-mediated aromatic oxidation. When compared to standard non-fluorinated piperidine baselines, the CF3 modification significantly improves blood-brain barrier (BBB) penetration and extends the functional half-life in vivo, making it a highly effective reference standard for central nervous system (CNS) targeted assays [1].

Evidence DimensionPhysicochemical Stability and Lipophilicity
Target Compound DataSR-16430 (Contains C4 3-trifluoromethylphenyl group)
Comparator Or BaselineUnhalogenated 4-arylpiperidine analogs
Quantified DifferenceEnhanced lipophilicity and blocked sites of aromatic oxidation
ConditionsIn vitro metabolic stability assays and CNS penetration models

The trifluoromethyl modification ensures that the procured compound maintains structural integrity and sufficient CNS exposure during extended in vivo neuropharmacological studies.

In Vivo Anti-Allodynia
Reported
SR-16430 alone: no effect
SR16435 alone: reported anti-allodynia
Supports NOP antagonist role in opioid potentiation studies
Rat CCI model; 10 mg/kg i.p.; von Frey assessment
Morphine Potentiation
Reported
~60–70% allodynia reduction
with sub-effective morphine + SR-16430
Supports opioid dose-reduction model endpoint assessment
Rat CCI model; co-administration paradigm; von Frey filaments

Mixed NOP/MOR Assay Validation

SR-16430 is a highly suitable procurement choice for laboratories conducting functional screening of novel opioid and nociceptin ligands. Its 10-fold selectivity allows researchers to selectively block NOP receptors in tissue preparations, thereby isolating and quantifying the μ-opioid-specific effects of mixed-action candidates (such as SR-16435) without assay interference [1].

Achiral NOP Antagonist Reference Standard

Due to its structurally straightforward, achiral 4-arylpiperidin-4-ol core, SR-16430 serves as a highly reproducible benchmark for medicinal chemistry programs developing next-generation non-peptide NOP antagonists. It provides a reliable baseline for structure-activity relationship (SAR) studies, avoiding the stereochemical confounding factors present when using chiral benchmarks like J-113397 [2].

CNS Behavioral and Pain Modeling

The enhanced lipophilicity and metabolic stability imparted by the 3-trifluoromethylphenyl group make SR-16430 particularly suited for in vivo central nervous system studies. It is procured to evaluate the role of endogenous nociceptin in pain modulation, anxiety, and reward pathways, where sustained blood-brain barrier penetration and resistance to rapid enzymatic degradation are critical for assay success [3].

Application Fit

Application
Selection Property
Validation Focus
Opioid co-administration synergy studies
NOP selectivity with μ functional silence
Morphine potentiation in neuropathic pain models
In vitro NOP receptor functional isolation
Absence of μ-mediated tissue response
Confirm no contraction inhibition in MVD
Behavioral NOP/μ pathway dissociation
Pure NOP antagonist profile
Locomotor and conditioned place preference paradigms
Receptor binding panel standardization
Defined selectivity across NOP, μ, κ, δ
Radioligand displacement in recombinant receptor systems

XLogP3

5.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

369.22794907 g/mol

Monoisotopic Mass

369.22794907 g/mol

Heavy Atom Count

26

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